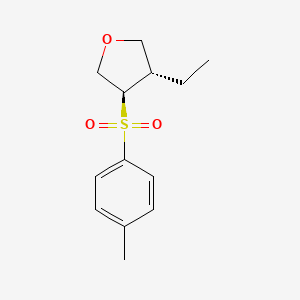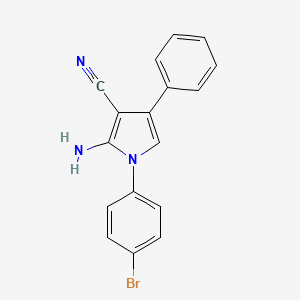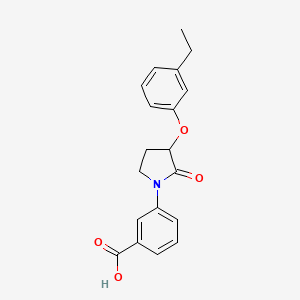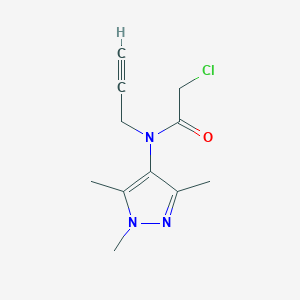
1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are efficient and yield the desired benzofuran derivatives with high purity.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of specific catalysts and controlled reaction conditions to achieve the desired product . The process is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups on the benzofuran ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparación Con Compuestos Similares
1-(2,3-Dihydrobenzofuran-6-yl)ethanone: This compound shares a similar benzofuran core but lacks the hydroxyl groups at positions 6 and 7.
Benzofuran carbohydrazide: Known for its antibacterial activity, this compound has a different substitution pattern on the benzofuran ring.
Uniqueness: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to the presence of hydroxyl groups at positions 6 and 7, which contribute to its distinct biological activities and chemical reactivity. These hydroxyl groups enhance its ability to form hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Número CAS |
88897-93-2 |
|---|---|
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
1-(6,7-dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-4-6-2-3-14-10(6)9(13)8(7)12/h4,12-13H,2-3H2,1H3 |
Clave InChI |
RKKSTTMFPNCPIP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C2C(=C1)CCO2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)

![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)




